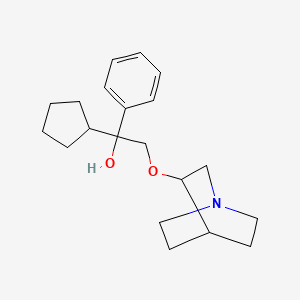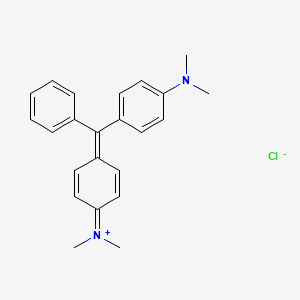
Verde malaquita
Descripción general
Descripción
Malachite green is an organic compound that is used as a dyestuff and controversially as an antimicrobial in aquaculture . It is traditionally used as a dye for materials such as silk, leather, and paper . Despite its name, the dye is not prepared from the mineral malachite; the name just comes from the similarity of color .
Synthesis Analysis
Malachite green can be prepared by the condensation of benzaldehyde and dimethylaniline to give leuco malachite green (LMG) . This colorless leuco compound, a relative of triphenylmethane, is then oxidized to the cation that is MG . A typical oxidizing agent used in this process is manganese dioxide .
Molecular Structure Analysis
Malachite green refers to the chloride salt [C6H5C (C6H4N (CH3)2)2]Cl . The intense green color of the cation results from a strong absorption band at 621 nm . The molecular formula of Malachite green is C23H25ClN2 .
Chemical Reactions Analysis
Malachite green is reactive with acids, such as hydrochloric acid, producing carbon dioxide and copper chloride . It is also reactive with ammonia, forming a deep blue color . It is susceptible to oxidation, which can cause its green color to fade over time .
Aplicaciones Científicas De Investigación
Biodegradación
El Verde Malaquita (MG) se ha utilizado ampliamente en diversas industrias, lo que ha generado importantes desafíos ambientales debido a sus posibles daños a la salud humana . La biodegradación, en particular la catálisis enzimática, es una técnica emergente para el tratamiento de aguas residuales . Las enzimas artificiales diseñadas en mioglobina han demostrado ser exitosas para la biodegradación eficiente de MG en condiciones de ácido débil . La eficiencia de degradación es mucho mayor que la de las enzimas naturales .
Ingeniería de Globinas para Biodegradación
Además de la mioglobina, la neuroglobina también se ha diseñado para la biodegradación de MG . Se ha descubierto que estas enzimas artificiales catalizan la degradación de MG de manera eficiente, con actividades mucho más altas que las de las enzimas nativas . Por lo tanto, estas enzimas artificiales tienen aplicaciones potenciales en la biodegradación de MG en las industrias textil y pesquera .
Sondas de Imagenología Fluorescente
El this compound es un luminógeno soluble en agua de infrarrojo cercano con propiedades de emisión inducida por agregación . Se puede utilizar para la tinción del núcleo de células vivas de forma sin lavado . Las sondas de imagenología fluorescente son cruciales para explorar eventos celulares relacionados con el núcleo en células vivas .
Tecnología de Remediación para Aguas Residuales
MG es un colorante industrial común y un contaminante orgánico que se encuentra en las aguas residuales . Las industrias textil y alimentaria utilizan MG como agentes de teñido y colorantes alimentarios . Sin embargo, MG es genotóxico y mutagénico . Por lo tanto, el desarrollo de tecnologías de remediación para aguas residuales contaminadas con MG es de importancia mundial .
Industria Textil
MG es un colorante sintético que se utiliza ampliamente en la industria textil por su excelente capacidad de teñido . A pesar de sus posibles riesgos para la salud, sigue utilizándose debido a su color brillante y estable que no se desvanece fácilmente .
Acuicultura
A pesar de estar prohibido en varios países, MG todavía se utiliza en acuicultura como parasiticide y fungicida debido a su bajo costo y su buen efecto antibacteriano . Sin embargo, es vital desarrollar métodos para la eliminación de MG del medio ambiente para prevenir posibles daños a la salud humana .
Mecanismo De Acción
Target of Action
Malachite green, a triphenylmethane dye, primarily targets fungi and gram-positive bacteria . In the fish-breeding industry, it has been used to control the fungus Saprolegnia, a water mold that kills the eggs and young fry . It also targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus .
Mode of Action
Malachite green interacts with its targets by intercalating with DNA, with a preference for A:T-rich regions . The leuco derivative of malachite green, which is formed through chemical and metabolic reduction, bears a structural resemblance to carcinogenic aromatic amines that can form covalent DNA adducts . This interaction results in changes at the molecular level, affecting the function and viability of the targeted organisms.
Biochemical Pathways
The biochemical pathway of malachite green involves a series of reactions of N-demethylation, reduction, benzene ring-removal, and oxidation . These reactions eventually convert N-methylated diaminotriphenylmethane into N, N-dimethylaniline, which is the key precursor to malachite green . This pathway is crucial for the biodegradation of malachite green in the environment .
Pharmacokinetics
The pharmacokinetics of malachite green are influenced by the solvolytic equilibrium of the dye. The carbinol base, which is less soluble than the ionized form, is the form in which malachite green is probably taken up by fish . Therefore, the solvolytic equilibrium influences the pharmacokinetics of bath treatments with malachite green .
Result of Action
The result of malachite green’s action at the molecular and cellular level is the inhibition of growth in targeted organisms, such as fungi and gram-positive bacteria . Malachite green also has cytotoxic effects and can induce cell transformation and lipid peroxidation in mammalian cells . It appears to act as a tumor promoter, perhaps because of its ability to induce the formation of reactive oxygen species .
Action Environment
The action of malachite green is influenced by environmental factors such as pH and temperature. The solvolytic reaction of malachite green and the formation of the carbinol base occur at various pH values . The high malachite green-degrading activity is maintained at low temperature (20°C), wider pH range, and the existence of metal ions and chelating agent . Furthermore, the dye’s action can be affected by the presence of other substances in the environment, such as activated sludge, which markedly biosorbs malachite green and reduces the rate of oxygen uptake proportionally to its biosorption .
Safety and Hazards
Direcciones Futuras
Recent research focuses on the use of biochar applications as an efficient removal agent for malachite green (MG) dye . Biochar has been extensively employed as an effective adsorbent material through its exceptional characteristics, such as cost-effectiveness, high porosity, large surface area, and mass production .
Análisis Bioquímico
Biochemical Properties
Malachite green plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme peroxidase, which catalyzes the degradation of malachite green. This interaction involves the oxidation of malachite green, leading to its decolorization and breakdown into less harmful compounds . Additionally, malachite green can bind to proteins, altering their structure and function, which can affect cellular processes.
Cellular Effects
Malachite green has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, malachite green has been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell function and viability . Furthermore, malachite green can interfere with cell signaling pathways, disrupting normal cellular communication and potentially leading to adverse effects on cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of malachite green involves its interaction with biomolecules at the molecular level. Malachite green can bind to DNA, causing structural changes that affect gene expression. It can also inhibit or activate enzymes, depending on the specific biochemical context. For example, malachite green has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered metabolic flux and energy production . These interactions at the molecular level contribute to the overall effects of malachite green on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of malachite green can change over time. The stability and degradation of malachite green are important factors to consider. Malachite green can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to malachite green has been associated with persistent oxidative stress and cellular damage . In vitro and in vivo studies have shown that the effects of malachite green can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of malachite green can vary with different dosages in animal models. At low doses, malachite green may exhibit minimal toxicity and limited adverse effects. At higher doses, malachite green can induce significant toxic effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. It is important to carefully consider the dosage when studying the effects of malachite green in animal models.
Metabolic Pathways
Malachite green is involved in various metabolic pathways. It can be metabolized by enzymes such as peroxidases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and breakdown of malachite green into less toxic metabolites . The metabolic pathways of malachite green can influence its overall toxicity and persistence in biological systems. Additionally, malachite green can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism.
Transport and Distribution
Malachite green is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The distribution of malachite green can influence its biological activity and toxicity. For example, malachite green can accumulate in certain tissues, leading to localized effects and potential toxicity.
Subcellular Localization
The subcellular localization of malachite green can affect its activity and function. Malachite green can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes. For instance, malachite green can localize to the mitochondria, where it can disrupt mitochondrial function and energy production.
Propiedades
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZZZRQASAIRJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2 | |
| Record name | C.I. BASIC GREEN 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16112 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10309-95-2 (Parent) | |
| Record name | Malachite green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1025512 | |
| Record name | Malachite green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] | |
| Record name | C.I. BASIC GREEN 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16112 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malachite Green | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C | |
| Record name | MALACHITE GREEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.4X10-13 mm Hg at 25 °C /Estimated/ | |
| Record name | MALACHITE GREEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... The mitogen activated protein (MAP) kinase signal transduction pathway in preneoplastic cells induced by MG /was studied/. Western blots of MG /Malachite Green/ induced preneoplastic cells showed no phosphorylation of ERK1, an increased phosphoactive ERK2 associated with a decreased expression of phosphoactive JNK2. However, total forms of ERKs, JNKs and p38 Kinases showed similar levels of expression in control and preneoplastic SHE /Syrian hamster embryo/ cells. Indirect immunofluorescence studies have shown a distinct nuclear localisation of phosphoactive ERKs in MG induced preneoplastic cells. Flow cytometric analysis showed an increase of S-phase cells in preneoplastic cells compared to control SHE cells., ... In order to understand the mechanism(s) of tumor promotion by MY /Metanil yellow/ and MG /malachite green/, we have studied the levels of PCNA, a marker of cell proliferation and cell cycle regulatory proteins, cyclin D1, and its associated kinase, cdk4, cyclin B1, and associated kinase, cdc2. Immunohistochemical staining showed an elevated level of PCNA in animals administered MY and MG subsequent to DEN /N-nitrosodiethylamine/ treatment. Western and Northern blot hybridization showed an increased expression of both cyclin D1 and its associated kinase cdk4, and cyclin B1 and its associated kinase cdc2, in livers of rats administered MY and MG after administration of DEN as compared to untreated or DEN controls. The increased level of mRNA was due to the increased rate of transcription of these genes as studied by run-on transcription assay. | |
| Record name | MALACHITE GREEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Green crystals with metallic luster | |
CAS No. |
569-64-2 | |
| Record name | C.I. BASIC GREEN 4 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16112 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Malachite green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malachite green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MALACHITE GREEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Malachite green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALACHITE GREEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MALACHITE GREEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1675844.png)

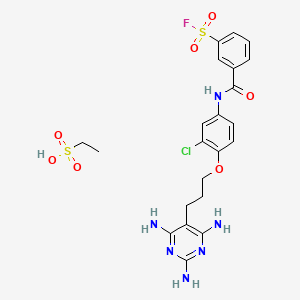

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)
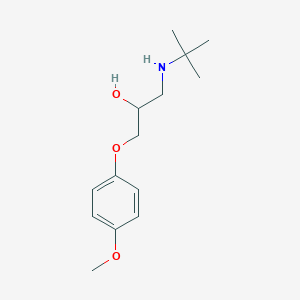
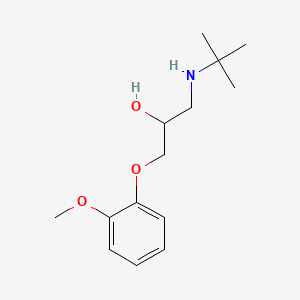
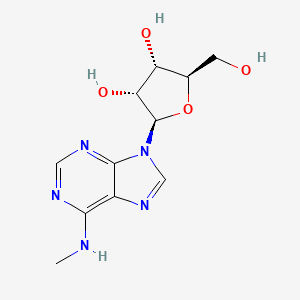
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
![4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1675859.png)
